REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[H-].[Na+].Br[C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11].C(=O)(O)[O-].[Na+]>C1COCC1>[C:3]([CH:2]([C:1]#[N:5])[C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11])#[N:4] |f:1.2,4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
1.816 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
91 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.876 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
5.876 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
1.762 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 50° C. for another 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
This gave 8.9 g of crude product which was purified by chromatography on silica gel (cyclohexane/ethyl acetate 4:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C(C(C(=O)OC)(C)C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |